Isopiperolein B
Description
Isopiperolein B is a bioactive amide alkaloid isolated from Piper nigrum (black pepper), a plant widely studied for its medicinal properties . Structurally, it belongs to the piperamide family, characterized by a styryl-adjacent benzodioxole group and a pyrrolidine or piperidine ring linked via an aliphatic chain . Initial studies attributed antibacterial and cytotoxic activities to this compound, particularly against cervical carcinoma (HeLa) cells . However, synthetic efforts revealed discrepancies in its reported structure, prompting re-evaluation of its biological profile .
Properties
Molecular Formula |
C21H29NO3 |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
(E)-10-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-yldec-9-en-1-one |
InChI |
InChI=1S/C21H29NO3/c23-21(22-14-8-9-15-22)11-7-5-3-1-2-4-6-10-18-12-13-19-20(16-18)25-17-24-19/h6,10,12-13,16H,1-5,7-9,11,14-15,17H2/b10-6+ |
InChI Key |
HRMXETZEKQCWBC-UXBLZVDNSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)CCCCCCC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(C1)C(=O)CCCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Synonyms |
1-((9E)-10-(3,4-methylenedioxyphenyl)-9-decenoyl)pyrrolidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Analogues
| Compound | Heterocyclic Ring | Aliphatic Chain Length | Double Bond Position | Key Functional Groups |
|---|---|---|---|---|
| This compound | Pyrrolidine* | C10 | None | Benzodioxole, styryl group |
| Piperolein B | Piperidine | C10 | None | Benzodioxole, styryl group |
| Piperamide C9:1(8E) | Piperidine | C9 | 8E | Benzodioxole, styryl group |
*Synthetic data suggest possible misassignment .
Cytotoxic Activity Against Cancer Cell Lines
Studies on colorectal (HCT116) and bladder (EJ) carcinoma cells revealed significant differences in cytotoxicity (Table 2):
- This compound (Compound 3) : Exhibited the highest cytotoxicity, causing 100% cell death at 100 μM in both cell lines, independent of initial seeding density .
- Piperolein B (Compound 1): Showed cell-type specificity: 100% death in HCT116 at 100 μM but only 40% in EJ cells under normal density conditions .
- Piperamide C9:1(8E) (Compound 2) : Least potent, requiring >30 μM for detectable effects .
Table 2: Cytotoxicity Profiles (48-hour exposure)
| Compound | HCT116 (IC₅₀) | EJ (IC₅₀) | Complete Cell Death Concentration | Cell Density Dependency |
|---|---|---|---|---|
| This compound | 10 μM | 10 μM | 100 μM | None |
| Piperolein B | 30 μM | >100 μM | 100 μM (HCT116 only) | Yes (Normal density) |
| Piperamide C9:1(8E) | >100 μM | >100 μM | Not achieved | Minimal |
Key Observations :
- Initial cell density critically influenced results; low-density cultures masked cell-type specificity .
- Sub-lethal doses induced paradoxical cell proliferation (e.g., >100% viability at 1–10 μM) .
Structure-Activity Relationship (SAR)
- Alkyl Chain Length : Longer chains (C10 in this compound) correlate with enhanced cytotoxicity, likely due to improved membrane interaction .
- Heterocyclic Ring : Piperidine rings (Piperolein B) may enhance stability compared to pyrrolidine, though synthetic this compound’s misassignment complicates conclusions .
- Double Bonds : The absence of an 8E double bond (as in Piperamide C9:1(8E)) reduces potency, suggesting conformational rigidity is detrimental .
Q & A
Q. What key analytical techniques are recommended for characterizing Isopiperolein B, and how should discrepancies in spectral data be addressed?
- Methodological Answer : Utilize - and -NMR spectroscopy to compare observed chemical shifts with literature values. For example, discrepancies in peak splitting or integration (e.g., 1H ranges of 1.29–1.50 vs. literature values of 1.35–1.50) may arise from structural analogs or impurities. Confirm purity via HPLC or elemental analysis and validate assignments using 2D NMR techniques (e.g., COSY, HSQC) .
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps in detail. Include representative spectra for at least five compounds in the main manuscript, with additional data in supplementary materials. Cross-reference synthetic routes with established literature for known intermediates and provide full characterization (e.g., melting points, optical rotation) for novel compounds .
Q. How should researchers formulate a focused research question when exploring this compound’s pharmacological potential?
- Methodological Answer : Apply the PICO framework:
- Population (e.g., specific cell lines or enzyme targets).
- Intervention (e.g., dose-dependent cytotoxicity assays).
- Comparison (e.g., untreated controls or structural analogs like Piperolein B).
- Outcome (e.g., IC values or apoptosis markers). Ensure feasibility and novelty using the FINER criteria .
Q. What are the best practices for documenting experimental procedures to facilitate replication?
- Methodological Answer : Provide step-by-step protocols in the main text or supplementary materials, including hazard notes for reactive intermediates. Use standardized abbreviations for reagents (e.g., DMSO, THF) and reference synthetic procedures from authoritative databases (e.g., Reaxys or SciFinder) .
Advanced Research Questions
Q. How can researchers design studies to investigate this compound’s bioactivity while controlling for false discovery rates in high-throughput screening?
- Methodological Answer : Apply the Benjamini-Hochberg procedure to adjust p-values in multi-parametric assays (e.g., cytotoxicity, kinase inhibition). Prioritize hypotheses with adjusted p-values <0.05 and validate hits using orthogonal assays (e.g., SPR binding kinetics or transcriptomic profiling) .
Q. What strategies resolve contradictions between theoretical predictions and experimental data on this compound’s reactivity?
- Methodological Answer : Combine computational chemistry (e.g., DFT calculations for reaction pathways) with empirical validation. Replicate experiments under varying conditions (e.g., solvent polarity, temperature) and analyze byproducts via LC-MS to identify competing mechanisms .
Q. How can conflicting cytotoxicity data for this compound be systematically analyzed?
- Methodological Answer : Conduct meta-analyses of dose-response curves across cell lines (e.g., cancer vs. normal cells). Evaluate confounding factors such as assay sensitivity (e.g., MTT vs. Annexin V staining) and compound stability in culture media .
Q. What approaches optimize this compound’s yield and purity in complex reaction mixtures?
- Methodological Answer : Employ gradient elution in flash chromatography to separate structurally similar byproducts. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy to identify optimal quenching points .
Q. How should limitations of in vitro models for studying this compound’s mechanisms be critically assessed?
Q. What methodologies identify knowledge gaps in this compound research to propose future studies?
- Methodological Answer : Perform systematic literature reviews using Boolean search strategies (e.g., "this compound" AND ("synthesis" OR "bioactivity")) across databases like PubMed and Web of Science. Highlight unresolved questions, such as its in vivo pharmacokinetics or structure-activity relationships compared to Piperolein B .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
